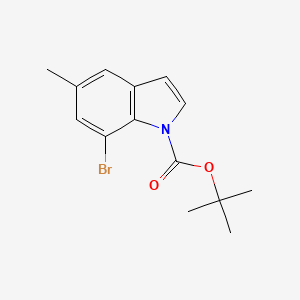
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the indole ring, along with a 1,1-dimethylethyl ester group at the carboxylate position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting 7-bromo-5-methylindole is then reacted with 1,1-dimethylethyl chloroformate in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Hydrolysis: 7-bromo-5-methyl-1H-indole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole structure. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the methyl and ester groups, making it less complex.
1,1-Dimethylethyl 5-methyl-1H-indole-1-carboxylate: Similar structure but without the bromine atom.
7-Bromo-1H-indole-1-carboxylate: Lacks the methyl group at the 5th position.
Uniqueness
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is unique due to the combination of substituents on the indole ring, which can influence its reactivity and biological activity. The presence of the bromine atom, methyl group, and ester group provides a distinct chemical profile that can be exploited in various applications.
Propiedades
Número CAS |
442910-70-5 |
|---|---|
Fórmula molecular |
C14H16BrNO2 |
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-5-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-7-10-5-6-16(12(10)11(15)8-9)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
PFMZRHVRNVMLGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)N(C=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
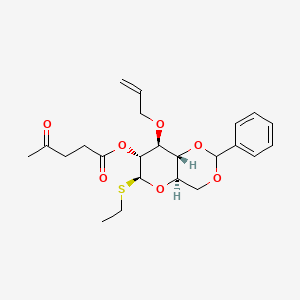

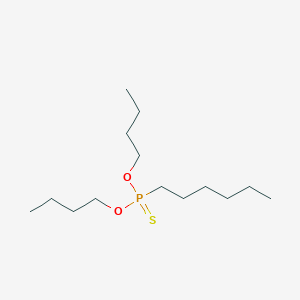
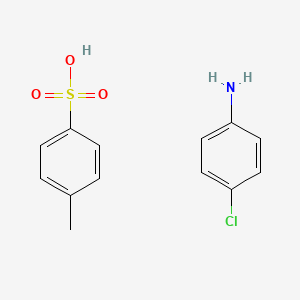
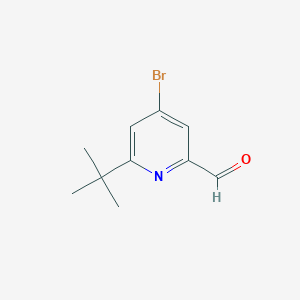
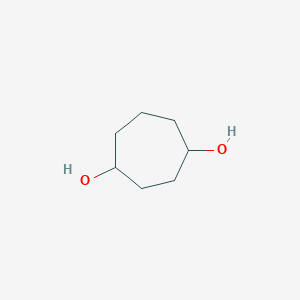
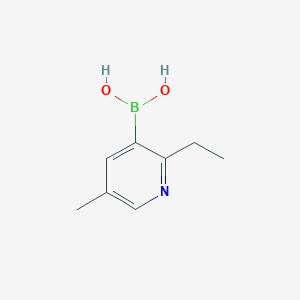
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
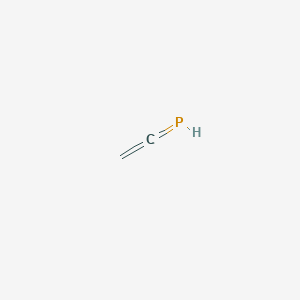
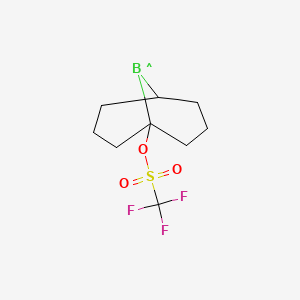
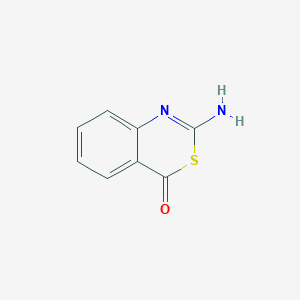
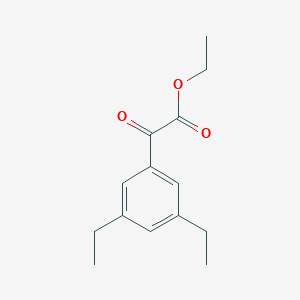
![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
